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Compound of Interest

Compound Name: Eurocin

Cat. No.: B1576607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and

biological activities of the antifungal peptide Eurocin. It is designed to serve as a valuable

resource for researchers and professionals involved in the discovery and development of novel

antimicrobial agents. This document includes detailed information on the peptide's primary and

secondary structure, its mechanism of action, quantitative data on its antimicrobial efficacy, and

detailed protocols for key experimental procedures.

Introduction to Eurocin
Eurocin is a cationic antimicrobial peptide belonging to the fungal defensin family.[1] Isolated

from the fungus Eurotium amstelodami, it exhibits potent activity primarily against Gram-

positive bacteria.[1] Fungal defensins are characterized by a cysteine-stabilized α-helix and β-

sheet (CSαβ) structural motif, which is crucial for their antimicrobial function. Eurocin's

mechanism of action involves the specific binding to Lipid II, an essential precursor in the

bacterial cell wall biosynthesis pathway, thereby inhibiting cell wall formation and leading to

bacterial death.

Structure and Sequence of Eurocin
The structural integrity and amino acid sequence of Eurocin are fundamental to its biological

activity.
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Amino Acid Sequence
Eurocin is a 42-amino acid polypeptide. Its primary sequence, as determined from the solution

structure deposited in the Protein Data Bank (PDB ID: 2LT8), is as follows:

VCDGRLS-TCG-GSACH-N-GGC-YSG-GCVC-VGRR-Y

Note: The sequence has been deduced from the PDB entry and primary literature. Disulfide

bond connectivity is detailed in the following section.

Three-Dimensional Structure
The three-dimensional structure of Eurocin was determined by solution Nuclear Magnetic

Resonance (NMR) spectroscopy.[1] It adopts the characteristic cysteine-stabilized α/β (CSαβ)

fold, featuring:

An α-helix: Spanning from residues Ala14 to His21.

A triple-stranded antiparallel β-sheet: Comprising β1 (residues Thr5-Gly6), β2 (residues

Gly26-Cys28), and β3 (residues Cys33-Arg35).

This compact, globular structure is stabilized by three intramolecular disulfide bonds, which are

critical for its stability and function. The disulfide bridge pattern connects the cysteine residues

in the following manner:

Cys4 – Cys28

Cys13 – Cys33

Cys18 – Cys35

The surface of the peptide exhibits a distinct charge distribution, with a cluster of positively

charged residues (arginine and lysine) that are implicated in the initial interaction with the

negatively charged bacterial membrane and subsequent binding to Lipid II.

Quantitative Biological Activity
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The antimicrobial efficacy of Eurocin has been quantified against a range of bacterial

pathogens. While specific cytotoxicity data for Eurocin is not readily available in the cited

literature, data for other fungal defensins generally indicate low hemolytic and cytotoxic activity

against mammalian cells.

Parameter Organism Value Reference

Minimum Inhibitory

Concentration (MIC)

Streptococcus

pneumoniae
0.25 - 2 µg/mL --INVALID-LINK--

Streptococcus

pyogenes
0.5 - 2 µg/mL --INVALID-LINK--

Staphylococcus

aureus
1 - >128 µg/mL --INVALID-LINK--

Enterococcus faecalis 2 - 32 µg/mL --INVALID-LINK--

Cytotoxicity

(Hemolytic Activity)

Human Red Blood

Cells
Data not available -

Cytotoxicity

(Mammalian Cell

Lines)

e.g., HEK293, HeLa Data not available -

Mechanism of Action: Targeting Lipid II
The primary mechanism of action of Eurocin involves the inhibition of bacterial cell wall

synthesis through its interaction with Lipid II.

Signaling Pathway
The interaction of Eurocin with the bacterial cell envelope and its subsequent inhibition of

peptidoglycan synthesis can be visualized as a multi-step process.
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Caption: Mechanism of action of Eurocin targeting Lipid II.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

characterization of Eurocin.

Solid-Phase Peptide Synthesis (SPPS) of Eurocin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1576607?utm_src=pdf-body-img
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/product/b1576607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical synthesis of Eurocin can be achieved using Fmoc (9-

fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Resin Swelling
(e.g., Rink Amide Resin in DMF)

Fmoc Deprotection
(20% Piperidine in DMF)

Amino Acid Coupling
(Fmoc-AA-OH, HBTU, DIPEA in DMF)

Washing Steps
(DMF, DCM)

Repeat for each amino acid Cleavage from Resin
(TFA, TIS, H2O)

After final coupling Purification
(RP-HPLC)

Characterization
(Mass Spectrometry)

Oxidative Folding
(Disulfide Bond Formation)

Click to download full resolution via product page

Caption: General workflow for Solid-Phase Peptide Synthesis.

Protocol:

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

First Amino Acid Coupling: Couple the C-terminal amino acid (Tyrosine) to the resin using a

coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled

amino acid using a 20% solution of piperidine in DMF.

Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids in the

Eurocin sequence following the deprotection and coupling steps.

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the

resin and remove the side-chain protecting groups using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Oxidative Folding: Induce the formation of the three disulfide bonds by air oxidation or using

a redox buffer system.
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Characterization: Confirm the molecular weight and purity of the final peptide using mass

spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution
Assay
The Minimum Inhibitory Concentration (MIC) of Eurocin is determined using the broth

microdilution method according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.

Protocol:

Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth

(MHB) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to

achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in

each well of the microtiter plate.

Peptide Dilution Series: Prepare a stock solution of Eurocin and perform serial two-fold

dilutions in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide

dilutions. Include a positive control (bacteria without peptide) and a negative control (broth

only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible bacterial growth.

Structural Determination by NMR Spectroscopy
The three-dimensional structure of Eurocin in solution is determined using multidimensional

NMR spectroscopy.

Protocol:
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Sample Preparation: Prepare a 1-2 mM sample of uniformly ¹⁵N- and ¹³C-labeled Eurocin in

a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O.

NMR Data Acquisition: Acquire a series of 2D and 3D NMR experiments, including ¹H-¹⁵N

HSQC, ¹H-¹³C HSQC, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, on a high-field

NMR spectrometer.

Resonance Assignment: Process the NMR spectra and perform sequential backbone and

side-chain resonance assignments.

Distance and Dihedral Angle Restraints: Obtain distance restraints from Nuclear Overhauser

Effect (NOE) spectra (e.g., ¹⁵N-edited NOESY-HSQC) and dihedral angle restraints from

coupling constants.

Structure Calculation and Refinement: Calculate the 3D structure of Eurocin using a

software package like CYANA or XPLOR-NIH, followed by refinement in a water box using

molecular dynamics simulations.

Lipid II Binding Assay
The interaction of Eurocin with Lipid II can be assessed using various biophysical techniques,

such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Protocol (SPR):

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined

concentration of Lipid II and a matrix lipid (e.g., DOPC).

Chip Functionalization: Immobilize the Lipid II-containing liposomes onto an SPR sensor chip

(e.g., an L1 chip).

Binding Analysis: Inject a series of concentrations of Eurocin over the chip surface and

monitor the change in the SPR signal in real-time.

Data Analysis: Fit the binding sensorgrams to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation

(KD) constants.
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Conclusion
Eurocin represents a promising candidate for the development of new antibacterial agents,

particularly against Gram-positive pathogens. Its well-defined structure, potent antimicrobial

activity, and specific mechanism of action targeting the essential bacterial cell wall precursor

Lipid II make it an attractive lead compound. The detailed structural and functional information,

along with the experimental protocols provided in this guide, are intended to facilitate further

research and development of Eurocin and other fungal defensins as next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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